![molecular formula C17H18N6O2 B2854006 3-cyclopentyl-7-[(pyridin-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396857-75-2](/img/structure/B2854006.png)
3-cyclopentyl-7-[(pyridin-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known by its PubChem CID 71794124 , is a complex organic molecule with the molecular formula C17H18N6O2 . It is characterized by a pyrimido[4,5-d]pyrimidine core structure, which is a bicyclic system consisting of two fused pyrimidine rings .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring a cyclopentyl group, a pyridin-2-ylmethylamino group, and a pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione core . The exact 3D conformer and 2D structure can be found in the PubChem database .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, pyrimido[4,5-d]pyrimidines are known to participate in a variety of chemical reactions, including those involving the reactivities of the substituents linked to the ring carbon and nitrogen atoms .Physical And Chemical Properties Analysis
This compound has a molecular weight of 338.4 g/mol . It has a computed XLogP3-AA value of 1.3, indicating its lipophilicity . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . Its topological polar surface area is 100 Ų, and it has a rotatable bond count of 4 .Wissenschaftliche Forschungsanwendungen
Anticancer Therapeutics
Pyridopyrimidine derivatives have been extensively studied for their potential as anticancer agents. The structural similarity of 3-cyclopentyl-7-[(pyridin-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione to other compounds with known therapeutic benefits suggests its potential application in targeting cancer cells. For example, palbociclib, a drug developed by Pfizer, is a pyridopyrimidine derivative used in the treatment of breast cancer . This indicates that our compound could be explored for similar applications, particularly in cancers where pyridopyrimidine derivatives have shown efficacy.
Rheumatoid Arthritis
Compounds with a pyridopyrimidine core have shown potential activity against rheumatoid arthritis . Given the structural features of 3-cyclopentyl-7-[(pyridin-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione , it could be hypothesized that this compound may also possess anti-inflammatory properties that could be beneficial in the treatment of rheumatoid arthritis and related inflammatory disorders.
Tyrosine Kinase Inhibition
Tyrosine kinases are enzymes that play a crucial role in the signaling pathways of cells, and their dysregulation is implicated in various diseases, including cancer. Pyridopyrimidine derivatives have been identified as tyrosine kinase inhibitors . Therefore, the compound could be researched for its potential to inhibit tyrosine kinase activity, which would be valuable in the treatment of diseases associated with tyrosine kinase dysregulation.
Antimicrobial Activity
The pyridopyrimidine moiety is known to exhibit antimicrobial properties . This suggests that 3-cyclopentyl-7-[(pyridin-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione could be a candidate for the development of new antimicrobial agents, potentially effective against a range of bacterial and fungal pathogens.
Analgesic and Anti-inflammatory Applications
Pyridopyrimidine derivatives have been reported to possess analgesic and anti-inflammatory activities . This compound could be explored for its potential use as a pain reliever and an anti-inflammatory agent, which could be particularly useful in chronic pain management and inflammatory conditions.
Cardiovascular Disease
Some pyridopyrimidine derivatives have shown hypotensive effects, which could be beneficial in the management of cardiovascular diseases . The compound 3-cyclopentyl-7-[(pyridin-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione may have similar properties and could be investigated for its potential application in treating hypertension and other cardiovascular conditions.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-cyclopentyl-2-(pyridin-2-ylmethylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c24-15-13-10-20-16(19-9-11-5-3-4-8-18-11)21-14(13)22-17(25)23(15)12-6-1-2-7-12/h3-5,8,10,12H,1-2,6-7,9H2,(H2,19,20,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOMEBPJJFHVNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CN=C(N=C3NC2=O)NCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-7-[(pyridin-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.